Cas no 2138372-64-0 (1-4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-ylethan-1-one)

1-4-(6-Chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-ylethan-1-one is a fluorinated pyrimidine derivative with a piperazine core, exhibiting potential utility as a key intermediate in pharmaceutical synthesis. Its structural features, including the chloro-fluoro substitution and methyl group on the pyrimidine ring, enhance reactivity and selectivity in targeted chemical transformations. The compound’s piperazine moiety further contributes to its versatility in forming stable amide or salt derivatives, making it valuable for drug discovery applications. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways, particularly in the development of bioactive molecules. High purity and stability under standard conditions underscore its suitability for research and industrial-scale applications.
1-4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-ylethan-1-one structure
2138372-64-0 structure
商品名:1-4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-ylethan-1-one
CAS番号:2138372-64-0
MF:C11H14ClFN4O
メガワット:272.706464290619
CID:5610924
PubChem ID:165796023

1-4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-ylethan-1-one 化学的及び物理的性質

名前と識別子

    • 2138372-64-0
    • 1-[4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one
    • EN300-843132
    • 1-4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-ylethan-1-one
    • インチ: 1S/C11H14ClFN4O/c1-7-14-10(12)9(13)11(15-7)17-5-3-16(4-6-17)8(2)18/h3-6H2,1-2H3
    • InChIKey: KECIZXKFGZKYFA-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C(=NC(C)=N1)N1CCN(C(C)=O)CC1)F

計算された属性

  • せいみつぶんしりょう: 272.0840169g/mol
  • どういたいしつりょう: 272.0840169g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 311
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 49.3Ų

1-4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-ylethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-843132-5.0g
1-[4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one
2138372-64-0 95.0%
5.0g
$2235.0 2025-02-21
Enamine
EN300-843132-10g
1-[4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one
2138372-64-0
10g
$3315.0 2023-09-02
Enamine
EN300-843132-1.0g
1-[4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one
2138372-64-0 95.0%
1.0g
$770.0 2025-02-21
Enamine
EN300-843132-10.0g
1-[4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one
2138372-64-0 95.0%
10.0g
$3315.0 2025-02-21
Enamine
EN300-843132-5g
1-[4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one
2138372-64-0
5g
$2235.0 2023-09-02
Enamine
EN300-843132-0.1g
1-[4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one
2138372-64-0 95.0%
0.1g
$678.0 2025-02-21
Enamine
EN300-843132-0.5g
1-[4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one
2138372-64-0 95.0%
0.5g
$739.0 2025-02-21
Enamine
EN300-843132-2.5g
1-[4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one
2138372-64-0 95.0%
2.5g
$1509.0 2025-02-21
Enamine
EN300-843132-0.05g
1-[4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one
2138372-64-0 95.0%
0.05g
$647.0 2025-02-21
Enamine
EN300-843132-0.25g
1-[4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one
2138372-64-0 95.0%
0.25g
$708.0 2025-02-21

1-4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-ylethan-1-one 関連文献

1-4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-ylethan-1-oneに関する追加情報

Compound CAS No 2138372-64-0: 1-(4-(6-Chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone

The compound with CAS No 2138372-64-0, commonly referred to as 1-(4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperazine ring system with a pyrimidine moiety, both of which are well-known for their versatility in chemical synthesis and biological activity.

The piperazine ring, a six-membered saturated ring containing two nitrogen atoms, is a fundamental building block in medicinal chemistry. Its ability to form hydrogen bonds and its flexibility make it an ideal component for designing bioactive molecules. In this compound, the piperazine ring is substituted at the 4-position with a pyrimidine derivative, specifically a 6-chloro-5-fluoro-2-methylpyrimidin group. This substitution pattern introduces additional functional groups that enhance the molecule's chemical reactivity and biological potency.

The pyrimidine moiety, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is another key structural element in this compound. Pyrimidines are widely used in drug design due to their ability to interact with various biological targets, such as enzymes and receptors. The presence of chlorine and fluorine substituents at positions 6 and 5 of the pyrimidine ring adds further complexity to the molecule, potentially influencing its pharmacokinetic properties and bioavailability.

Recent studies have highlighted the importance of halogenated pyrimidines in the development of antiviral and anticancer agents. The incorporation of chlorine and fluorine atoms into the pyrimidine ring can significantly alter the electronic properties of the molecule, making it more effective in binding to specific biological targets. For instance, fluorine substitution is known to improve drug stability and enhance lipophilicity, which are critical factors for drug absorption and distribution.

In addition to its structural features, the compound's ethanone group plays a crucial role in its chemical reactivity. The ketone functional group can participate in various condensation reactions, making it a valuable intermediate in organic synthesis. This feature makes the compound an attractive candidate for further derivatization and functionalization, enabling the creation of novel compounds with diverse biological activities.

From a synthetic perspective, the preparation of this compound involves multi-step reactions that require precise control over reaction conditions. The synthesis typically begins with the preparation of the pyrimidine derivative, followed by its coupling with the piperazine ring. The final step involves introducing the ethanone group through a suitable reaction pathway. Researchers have explored various methodologies to optimize this synthesis process, including microwave-assisted synthesis and catalytic cross-coupling reactions.

Recent advancements in green chemistry have also influenced the synthesis of this compound. By employing environmentally friendly solvents and catalysts, chemists have been able to reduce waste generation and improve reaction efficiency. These developments align with global efforts to promote sustainable chemical practices while maintaining high standards of product quality.

In terms of applications, this compound has shown promise in several areas. Its unique combination of structural features makes it an excellent candidate for exploring new drug leads. For example, studies have demonstrated that similar compounds exhibit potent inhibitory activity against certain kinases involved in cancer progression. This suggests that further research into this compound's biological effects could lead to innovative therapeutic agents.

Beyond pharmacology, this compound has potential applications in materials science. Its rigid structure and functional groups make it suitable for use as a building block in supramolecular chemistry or as a component in advanced materials such as polymers or metal-organic frameworks (MOFs). Exploring these applications could open new avenues for utilizing this compound in emerging technologies.

In conclusion, CAS No 2138372-64-0: 1-(4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-y l)ethanone is a versatile organic molecule with significant potential across multiple disciplines. Its unique structure combines key functional groups that enhance its chemical reactivity and biological activity. Ongoing research continues to uncover new insights into its synthesis, properties, and applications, positioning it as an important compound for future scientific advancements.

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